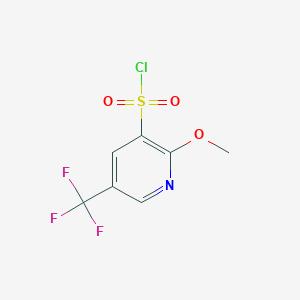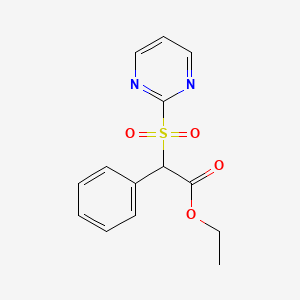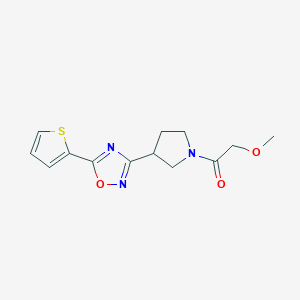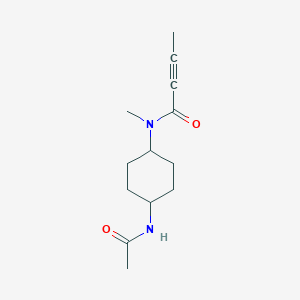
3-(Pyrrolidin-1-yl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Pyrrolidin-1-yl)picolinonitrile” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “3-(Pyrrolidin-1-yl)picolinonitrile” is characterized by a pyrrolidine ring . This five-membered ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse. For instance, the reaction of various 1,6-enynes with N2CHSiMe3 in the presence of RuCl(COD)Cp* as a catalyst precursor leads to the general formation of alkenylbicyclo[3.1.0]hexanes .科学的研究の応用
Medicinal Chemistry and Drug Development
Anticancer Agents: 3-(Pyrrolidin-1-yl)picolinonitrile exhibits promising anticancer properties. Researchers have explored its potential as a scaffold for designing novel chemotherapeutic agents. By modifying its structure, scientists aim to enhance its selectivity against cancer cells while minimizing toxicity to healthy tissues .
Organic Synthesis
Building Block for Heterocyclic Compounds: The pyridine and pyrrolidine moieties in 3-(Pyrrolidin-1-yl)picolinonitrile make it an excellent building block for synthesizing diverse heterocyclic compounds. These compounds find applications in materials science, pharmaceuticals, and agrochemicals. Researchers have used this compound to create fused ring systems with desirable properties .
Coordination Chemistry
Ligand for Metal Complexes: 3-(Pyrrolidin-1-yl)picolinonitrile serves as a versatile ligand in coordination chemistry. Its nitrogen atoms can coordinate with metal ions, leading to the formation of stable complexes. These complexes have potential applications in catalysis, sensing, and molecular recognition .
Material Science
Organic Semiconductors: Researchers have investigated the use of 3-(Pyrrolidin-1-yl)picolinonitrile as a building block for organic semiconductors. Its π-conjugated system allows for charge transport, making it relevant for organic electronic devices such as field-effect transistors (FETs) and organic light-emitting diodes (OLEDs) .
Solvent Properties
N-Methylpyrrolidin-2-one (NMP) Derivatives: NMP, a derivative of 3-(Pyrrolidin-1-yl)picolinonitrile, has been studied for its solvent properties. It dissolves a wide range of organic and inorganic compounds, making it useful in chemical processes, polymer synthesis, and pharmaceutical formulations .
Biological Applications
Antimicrobial Activity: Aqueous systems containing NMP (derived from 3-(Pyrrolidin-1-yl)picolinonitrile) have demonstrated antimicrobial effects against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Researchers continue to explore its potential in drug delivery and wound healing .
特性
IUPAC Name |
3-pyrrolidin-1-ylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-10(4-3-5-12-9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMNZLVBEVXLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2755255.png)
![N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2755258.png)
![2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2755259.png)
![7-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]dihydrochloride](/img/structure/B2755260.png)

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2755262.png)

![2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide](/img/structure/B2755265.png)
![(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2755266.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)


![6-(2,6-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2755273.png)
